5-tert-Butyl-N-methyl-L-prolinamide
Description
5-tert-Butyl-N-methyl-L-prolinamide is a chiral proline derivative featuring a tert-butyl substituent at the 5-position of the pyrrolidine ring and an N-methyl amide group. Proline derivatives are widely studied for their conformational rigidity, which makes them valuable in asymmetric synthesis, catalysis, and medicinal chemistry.
Properties
CAS No. |
185142-38-5 |
|---|---|
Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
(2S)-5-tert-butyl-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)8-6-5-7(12-8)9(13)11-4/h7-8,12H,5-6H2,1-4H3,(H,11,13)/t7-,8?/m0/s1 |
InChI Key |
SFXHHUJMDUTDIF-JAMMHHFISA-N |
Isomeric SMILES |
CC(C)(C)C1CC[C@H](N1)C(=O)NC |
Canonical SMILES |
CC(C)(C)C1CCC(N1)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-N-methyl-L-prolinamide typically involves the reaction of L-proline with tert-butylamine and methylamine. The process can be carried out in the presence of a coupling agent such as triphosgene, diphosgene, or phosgene in solvents like anhydrous tetrahydrofuran, 1,4-dioxane, dichloromethane, chloroform, or acetonitrile . The reaction proceeds through the formation of L-proline carbamyl chloride, which is then condensed in the presence of triethylamine to generate L-proline-N-carboxyl-anhydride. Finally, ammonolysis is performed to obtain the desired product .
Industrial Production Methods
Industrial production of 5-tert-Butyl-N-methyl-L-prolinamide follows similar synthetic routes but is optimized for higher yields and reduced impurities. The use of efficient solvents and catalysts, along with controlled reaction conditions, ensures the scalability of the process. The industrial methods also focus on minimizing waste and reducing the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-N-methyl-L-prolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄
Reduction: H₂/Ni, H₂/Rh
Substitution: LDA, NaH
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Applications in Catalysis
One of the primary applications of 5-tert-Butyl-N-methyl-L-prolinamide is as an organocatalyst in organic reactions. It has been shown to promote stereoselective C–C bond formations effectively. This capability arises from its ability to form transient complexes with substrates during catalysis, influencing reaction pathways and outcomes. The compound's interactions with enzymes also provide insights into enzyme kinetics and mechanisms, particularly regarding modifications at the proline structure that affect binding affinities and catalytic efficiencies.
Comparison of Catalysts
| Catalyst Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-tert-Butyl-N-methyl-L-prolinamide | N-methylated proline derivative with tert-butyl | High efficiency in stereoselective reactions |
| N-Methyl-L-Prolinamide | L-Proline derivative without tert-butyl | Simpler structure; widely used as an organocatalyst |
| 5-Tert-Butylproline | Proline with tert-butyl at position 5 | Important for peptide synthesis; focuses on stereochemistry |
Medicinal Chemistry Applications
Research indicates that 5-tert-Butyl-N-methyl-L-prolinamide exhibits notable biological activities . It has been studied for potential roles in drug development, particularly concerning neuroprotective effects. Proline derivatives have been explored for their ability to modulate neurotransmitter systems, which could be relevant for conditions such as Alzheimer's disease.
Case Studies in Medicinal Applications
- Neuroprotective Effects : Studies have highlighted the potential of proline derivatives, including 5-tert-Butyl-N-methyl-L-prolinamide, to protect neuronal cells from damage associated with neurodegenerative diseases.
- Drug Development : The compound's unique structure allows it to interact effectively with biological macromolecules, making it a candidate for further investigation in therapeutic applications.
The biological activity of 5-tert-Butyl-N-methyl-L-prolinamide can be attributed to its interactions with various biological systems. Its role as an organocatalyst suggests it can influence biochemical pathways significantly, potentially leading to new therapeutic strategies .
Mechanism of Action
The mechanism of action of 5-tert-Butyl-N-methyl-L-prolinamide involves its interaction with specific molecular targets. The compound can act as a chiral ligand, facilitating asymmetric catalysis by forming complexes with metal ions. These complexes then participate in various catalytic cycles, leading to the formation of enantioselective products . The molecular pathways involved include the activation of substrates and stabilization of transition states during the catalytic process.
Comparison with Similar Compounds
Research Findings and Hypotheses
While direct studies on 5-tert-Butyl-N-methyl-L-prolinamide are absent in the evidence, its structural analogs suggest:
Steric Effects : The tert-butyl group may restrict conformational flexibility, enhancing enantioselectivity in catalytic applications.
Solubility Challenges : Hydrophobicity from the tert-butyl group could necessitate the use of co-solvents (e.g., DMSO) in biological assays.
Stability : The amide group may improve thermal stability compared to esters or amines in the evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
